2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
Description
This compound is a thiazole-carboxamide derivative characterized by a 1,3-thiazole core substituted with a 4-methyl group, an acetylated 2-methoxyethylamino side chain, and a carboxamide linkage to a 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₃H₁₇N₅O₃S₂, and its structural complexity arises from the interplay of heterocyclic rings and functional groups.
Properties
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-8-10(11(19)16-12-14-4-7-21-12)22-13(15-8)17(9(2)18)5-6-20-3/h4,7H,5-6H2,1-3H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSPXXQBGOFCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiazole ring structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a thiazole-carboxamide backbone and acetyl(2-methoxyethyl)amino substitution, distinguishing it from other thiazole derivatives. Key comparisons include:
Key Observations:
Thiazole-Carboxamide Core : The target compound shares its central scaffold with kinase inhibitors like Dasatinib intermediates, where the carboxamide group is critical for binding ATP pockets in kinases .
Substituent Effects: The acetyl(2-methoxyethyl)amino group in the target compound may enhance solubility compared to hydrophobic analogs like phenyl-substituted thiazoles . In contrast, 1,3,4-thiadiazole derivatives exhibit broader antimicrobial activity due to their sulfur-rich heterocycles but lack the dual thiazole motif .
Biological Activity: While Dasatinib-related compounds are clinically validated kinase inhibitors, the target compound’s bioactivity remains under investigation.
Pharmacological Potential and Limitations
- Advantages :
- Limitations: Limited toxicity data; thorough toxicological profiling is needed . Synthetic complexity may hinder large-scale production.
Biological Activity
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is C13H16N4O3S2. Its structure includes two thiazole rings and an acetylated amino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O3S2 |
| Molecular Weight | 320.42 g/mol |
| CAS Number | 1224173-71-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring structure facilitates binding to enzymes or receptors that are crucial for the survival of pathogens or cancer cells. This interaction can disrupt normal cellular functions, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiazole moiety can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of nucleic acid synthesis.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate to high efficacy against these bacteria .
Anticancer Properties
The anticancer activity of this compound has been a focal point in recent research. Thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells), 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin. Specifically, the compound showed an IC50 value of approximately 15 µM against MCF-7 cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications at specific positions on the thiazole ring can enhance biological activity. For example:
- Methyl Substitution : Presence of methyl groups at certain positions has been correlated with increased cytotoxicity.
- Functional Groups : Acetyl and methoxy groups play significant roles in enhancing solubility and bioavailability.
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under controlled pH and temperature (e.g., dichloromethane or ethanol as solvents) to link thiazole and acetamide moieties .
- Intermediate characterization : Employ -NMR and -NMR to confirm regiochemistry, IR spectroscopy for functional groups (e.g., C=O stretches), and elemental analysis to validate purity .
- Critical intermediates : For example, 5-chlorothiazol-2-amine derivatives (prepared via cyclization of thioureas) are common precursors .
Advanced: How can computational modeling optimize reaction conditions for this compound’s synthesis?
Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance:
- Reaction path search : Identifies energetically favorable routes for key steps like cyclization or amidation .
- Feedback loops : Experimental data (e.g., yields, by-products) refine computational models, enabling rapid optimization of solvent systems or catalysts .
- Example : ICReDD’s approach integrates computational screening with robotic experimentation to accelerate discovery .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- -NMR : Assigns proton environments (e.g., acetyl methyl groups at ~2.1 ppm, thiazole protons at 7.3–8.1 ppm) .
- -NMR : Confirms carbonyl carbons (165–175 ppm) and quaternary carbons in the thiazole ring .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H] peaks) and fragments (e.g., cleavage at the acetamide bond) .
Advanced: How should researchers address discrepancies in melting points or spectral data across synthesis batches?
Answer:
- Identify variables : Compare solvent purity (e.g., anhydrous vs. wet dichloromethane), reaction time, or catalyst loading .
- Recrystallization : Use mixed solvents (DMF/acetic acid) to isolate polymorphs or remove impurities .
- Cross-validate data : Replicate conditions from literature (e.g., ’s 147–149°C melting range) and use TLC to monitor by-products .
Advanced: What strategies enhance yield in multi-step syntheses?
Answer:
- Stepwise optimization : Adjust pH (e.g., 6–7 for amidation) and temperature (reflux vs. room temperature) for each step .
- Catalyst selection : EDCI/HOBt improves coupling efficiency in acetamide formation .
- In-situ monitoring : Use TLC or inline IR to terminate reactions at maximal conversion .
Basic: What impurities are common, and how are they removed?
Answer:
- By-products : Unreacted 2-aminothiazole or acetylated side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound .
Advanced: How does the compound’s structure influence enzyme inhibition?
Answer:
- Thiazole-acetamide core : Mimics cofactors in enzyme active sites (e.g., PFOR inhibition via amide anion interactions) .
- Docking studies : shows substituent orientation (e.g., methoxyethyl groups) enhances hydrophobic interactions in binding pockets .
Advanced: What methodologies study biological target interactions?
Answer:
- Molecular docking : Predict binding modes with enzymes (e.g., AutoDock Vina) .
- Enzyme assays : Measure IC values for inhibition (e.g., nitroreductase or kinase assays) .
- X-ray crystallography : Resolve ligand-protein complexes to guide structural optimization .
Basic: What stability considerations apply during storage?
Answer:
- Degradation pathways : Hydrolysis of the acetamide group or oxidation of thiazole sulfur.
- Storage : Use inert atmospheres (N) and low temperatures (-20°C) in amber vials .
Advanced: How can green chemistry principles improve synthesis?
Answer:
- Solvent replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) .
- Catalyst recycling : Immobilize EDCI on silica to reduce waste .
- Energy efficiency : Microwave-assisted synthesis shortens reaction times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
